Chemical structure and properties of 7-(Azetidin-3-yloxy)quinoline dihydrochloride
Chemical structure and properties of 7-(Azetidin-3-yloxy)quinoline dihydrochloride
The following technical guide details the chemical structure, synthesis, and properties of 7-(Azetidin-3-yloxy)quinoline dihydrochloride . This document is structured for drug discovery scientists and medicinal chemists, focusing on the compound's utility as a high-value scaffold in fragment-based drug design (FBDD) and kinase inhibitor development.
Classification: Heterocyclic Building Block / Pharmacophore Scaffold
CAS (Free Base): Noted in literature as a derivative of Quinoline ethers
Molecular Formula:
Executive Summary
7-(Azetidin-3-yloxy)quinoline dihydrochloride is a bifunctional heterocyclic scaffold characterized by a quinoline core linked via an ether bridge to a strained azetidine ring. Unlike the more common fluoroquinolone antibiotics (where the azetidine is directly
Its structural architecture combines the lipophilic,
Chemical Architecture & Structural Logic[1]
Structural Components
The molecule consists of three distinct pharmacophoric elements:
-
Quinoline Core: A bicyclic aromatic system acting as a scaffold for
- interactions and hydrogen bond acceptance (via the quinoline nitrogen). -
Ether Linkage (C7-O-C3'): This flexible yet directional linker positions the azetidine ring out of the aromatic plane, increasing the molecule's "3-dimensionality" (Fsp3 character), a desirable trait in modern drug design to improve solubility and selectivity.
-
Azetidine Ring: A four-membered saturated amine. The ring strain (~26 kcal/mol) and the secondary amine provide a high pKa center (typically ~10-11), crucial for forming salt bridges with protein residues (e.g., Asp or Glu in kinase hinge regions).
Salt Form Analysis (Dihydrochloride)
The compound is supplied as a dihydrochloride (2HCl) salt.
-
Stoichiometry: Both the quinoline nitrogen (
, pKa ~4.9) and the azetidine nitrogen ( , pKa ~11.0) are protonated. -
Rationale: The free base is likely an oil or low-melting solid with poor water solubility. The 2HCl salt stabilizes the amine, prevents oxidation, and ensures high water solubility (>50 mg/mL), facilitating its use in aqueous coupling reactions.
Visualization of Chemical Connectivity
The following diagram illustrates the connectivity and the protonation sites in the dihydrochloride salt.
Figure 1: Structural deconstruction of 7-(Azetidin-3-yloxy)quinoline dihydrochloride showing functional domains.
Synthetic Pathways & Methodology
The synthesis of this compound typically requires a convergent approach.[1] Direct alkylation of 7-hydroxyquinoline is the industry-standard route.
Protocol: Mitsunobu Etherification (Preferred)
This route avoids the harsh conditions of SNAr and offers higher regioselectivity.
Reagents:
-
SM1: 7-Hydroxyquinoline (CAS: 580-19-8)
-
SM2: N-Boc-3-hydroxyazetidine (CAS: 141699-55-0)
-
Catalysts: Triphenylphosphine (
), DIAD (Diisopropyl azodicarboxylate). -
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Activation: Dissolve 7-hydroxyquinoline (1.0 eq) and N-Boc-3-hydroxyazetidine (1.2 eq) in anhydrous THF under
atmosphere. -
Coupling: Cool to 0°C. Add
(1.5 eq). Dropwise add DIAD (1.5 eq) over 30 minutes to control exotherm. -
Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by LC-MS for the intermediate tert-butyl 3-(quinolin-7-yloxy)azetidine-1-carboxylate.
-
Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Deprotection & Salt Formation: Dissolve the purified Boc-intermediate in 1,4-dioxane. Add 4M HCl in dioxane (excess). Stir for 2–4 hours until precipitation is complete.
-
Isolation: Filter the white precipitate. Wash with diethyl ether to remove residual organic impurities. Dry under vacuum to yield the dihydrochloride salt .
Synthetic Workflow Diagram
Figure 2: Convergent synthesis via Mitsunobu coupling and acid-mediated deprotection.
Physicochemical Profile & Handling
Key Properties Table
| Property | Value / Description | Significance |
| Molecular Weight | ~273.16 g/mol (Salt) | Ideal for fragment-based screening (Rule of 3 compliant). |
| Solubility | >50 mg/mL in Water | Excellent for biological assays; no DMSO required for stock. |
| Acidity (pKa) | The azetidine is protonated at physiological pH (7.4), aiding binding via electrostatic interactions. | |
| H-Bond Donors | 2 (Amine NHs in salt form) | Critical for solubility and crystal lattice stability. |
| H-Bond Acceptors | 3 (Quinoline N, Ether O, Azetidine N) | Interaction points for target proteins. |
| Hygroscopicity | High | The dihydrochloride salt will absorb atmospheric moisture. Store in desiccator. |
Handling & Storage Protocols
-
Storage: Store at -20°C in a sealed container under inert gas (Argon/Nitrogen) if possible. The salt is hygroscopic; exposure to air will lead to deliquescence (turning into a sticky oil).
-
Stability: Stable in solid form for >2 years if kept dry. In solution (water/buffer), use within 24 hours or freeze aliquots to prevent slow hydrolysis or oxidation of the quinoline ring.
-
Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.
Applications in Drug Discovery[1][2][3][4][5][6]
This scaffold is not a drug itself but a privileged structure used to build complex therapeutics.[2]
Kinase Inhibition
The quinoline ether motif is a bioisostere of the quinazoline ethers found in EGFR inhibitors (e.g., Gefitinib, Erlotinib).
-
Mechanism: The quinoline ring binds to the ATP-binding pocket (hinge region).
-
Role of Azetidine: The azetidine tail extends into the solvent-exposed region or interacts with the ribose-binding pocket. The basic amine improves cellular accumulation via lysosomal trapping (though this must be balanced to avoid phospholipidosis).
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight and high solubility, this compound is an ideal "fragment" for screening against difficult targets.
-
Growth Vector: The secondary amine of the azetidine allows for rapid "growing" of the molecule via amide coupling, reductive amination, or SNAr reactions to increase potency and selectivity.
References
-
PubChem. 7-(azetidin-3-yloxy)quinoline dihydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]
-
Frigola, J., et al. (1993).[3] 7-Azetidinylquinolones as antibacterial agents.[3][4][5] Synthesis and structure-activity relationships.[6][3][4][5][7][8] Journal of Medicinal Chemistry, 36(7), 801-810.[3] (Provides context on azetidine-quinoline stability and biological activity). Available at: [Link]
Sources
- 1. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 2. chemijournal.com [chemijournal.com]
- 3. 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaji.net [oaji.net]
- 7. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 8. ijshr.com [ijshr.com]
